Validated Target Engagement: Co-crystal Structure with MITF (PDB: 9H7Q) vs. Ester Analogs
The binding pose of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid to MITF has been experimentally determined at 1.72 Å resolution via X-ray diffraction [1]. The free carboxylic acid moiety forms critical interactions within the binding pocket, a feature absent in common analogs like 5-chloro-3-phenyl-1H-indole-2-carboxylic acid ethyl ester (CAS 21139-32-2) . This direct structural evidence provides a clear rationale for selecting the free acid for assays requiring precise molecular recognition.
| Evidence Dimension | Protein-ligand binding pose characterization |
|---|---|
| Target Compound Data | Co-crystal structure solved at 1.72 Å resolution, confirming specific interactions with MITF. |
| Comparator Or Baseline | 5-chloro-3-phenyl-1H-indole-2-carboxylic acid ethyl ester (CAS 21139-32-2) |
| Quantified Difference | The free carboxylic acid is a structural prerequisite for hydrogen-bonding observed in the co-crystal structure; the esterified analog lacks this capacity. |
| Conditions | Protein crystallography, Homo sapiens MITF isoform M1 expressed in E. coli. |
Why This Matters
This validates the compound as a high-quality chemical probe for MITF, a transcription factor in melanocyte survival, unlike its ester prodrug or other indole analogs lacking this structural proof.
- [1] Jahnke, W., & Renatus, M. (2024). MITF in complex with 5-chloro-3-phenyl-1H-indole-2-carboxylic acid. PDB ID: 9H7Q. To Be Published. Protein Data Bank Japan. View Source
